Azoxystrobin

Environmental Toxicology Soil Ecotoxicology Non-Target Organism Safety

Azoxystrobin stands out among QoI fungicides for its xylem-systemic mobility and dual anion/cation channel transport, enabling redistribution to root and stem-base infection courts—critical for soilborne pathogen research (e.g., Rhizoctonia solani) where non-systemic strobilurins like pyraclostrobin fail. Its broad-spectrum activity across Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes, combined with a >22-day protection interval and significantly lower acute soil organism toxicity (LC₅₀ ≥150 mg/kg for E. crypticus), makes it the preferred single-active solution for multi-crop disease management and ecotoxicology studies. With expired patents and a mature generic supply base (75 active technical registrations in China, EU approval through May 2027), it offers procurement cost-efficiency at scale.

Molecular Formula C22H17N3O5
Molecular Weight 403.4 g/mol
CAS No. 131860-33-8
Cat. No. B1666510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzoxystrobin
CAS131860-33-8
Synonymsamistar
azoxy-strobin
azoxystrobin
ICIA 5504
ICIA-5504
ICIA5504
methyl (2E)-2-(2-(6-(2-cyanophenoxy)pyrimidin-4-yloxy)phenyl)-3-methoxyacrylate
Molecular FormulaC22H17N3O5
Molecular Weight403.4 g/mol
Structural Identifiers
SMILESCOC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC
InChIInChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+
InChIKeyWFDXOXNFNRHQEC-GHRIWEEISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySolubility (g/L, 20 °C): hexane 0.057, n-octanol 1.4, methanol 20, toluene 55, acetone 86, ethyl acetate 130, acetonitrile 340, dichloromethane 400
In water, 6 mg/L at 20 °C
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azoxystrobin (CAS 131860-33-8) for Procurement: Technical Baseline and Comparator Context


Azoxystrobin is a synthetic strobilurin fungicide belonging to the Quinone outside Inhibitor (QoI) class (FRAC Group 11), which acts by binding to the Qo site of cytochrome b in mitochondrial complex III to inhibit fungal respiration [1]. It is the first commercialized methoxyacrylate fungicide, originally developed by Syngenta (formerly Zeneca/ICI) under development code ICIA5504 [2]. Azoxystrobin exhibits broad-spectrum activity across Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes, with applications spanning cereals, fruits, vegetables, turfgrass, and seed treatments [3]. Its physicochemical profile includes low aqueous solubility (6 mg/L at 20°C) and extremely low vapor pressure (1.1 × 10⁻¹⁰ Pa at 25°C) [4].

Azoxystrobin (CAS 131860-33-8): Why In-Class Strobilurin Substitution Leads to Performance Deviation


Although azoxystrobin, pyraclostrobin, trifloxystrobin, and kresoxim-methyl share the same QoI mode of action (FRAC Group 11), they exhibit fundamentally different physicochemical, biokinetic, and toxicological profiles that preclude simple generic substitution in research and industrial applications. Divergent parameters include xylem systemic mobility [1], vapor phase activity [2], soil persistence (DT₅₀ ranging from 39 days for pyraclostrobin to 100 days for azoxystrobin) [3], and differential non-target organism toxicity (LC₅₀ values varying by over 60-fold within the class) [4]. These disparities translate directly into disease-specific efficacy differences, environmental fate considerations, and regulatory compliance implications that impact procurement decisions.

Azoxystrobin (CAS 131860-33-8): Quantitative Differential Evidence Against Key Comparators


Azoxystrobin vs. Pyraclostrobin and Trifloxystrobin: Soil Organism Toxicity (Enchytraeus crypticus LC₅₀)

In a standardized enchytraeid reproduction test (ERT) using the soil oligochaete Enchytraeus crypticus, azoxystrobin exhibited substantially lower acute toxicity compared to pyraclostrobin and trifloxystrobin. The LC₅₀ for azoxystrobin was ≥150 mg/kg, representing at least a 35-fold lower toxicity than pyraclostrobin (LC₅₀ = 4.26 mg/kg) and a 64-fold lower toxicity than trifloxystrobin (LC₅₀ = 2.34 mg/kg) [1]. Reproduction was affected in the same order, with EC₅₀ values of 93.10 mg/kg (azoxystrobin), 1.85 mg/kg (pyraclostrobin), and 0.045 mg/kg (trifloxystrobin) [1].

Environmental Toxicology Soil Ecotoxicology Non-Target Organism Safety

Azoxystrobin vs. Pyraclostrobin: Differential Systemic Mobility and Translocation in Cucumber

In hydroponic laboratory studies with cucumber (Cucumis sativa L.), azoxystrobin and pyraclostrobin exhibited distinct accumulation and transport patterns. Azoxystrobin accumulated predominantly in cucumber leaves, whereas pyraclostrobin and trifloxystrobin accumulated mainly in roots [1]. Furthermore, azoxystrobin is transported through both anion and cation channels, while pyraclostrobin and trifloxystrobin are transported only through anion channels [1]. Azoxystrobin is xylem-systemic and moves translaminarly, enabling redistribution to new growth [2], whereas pyraclostrobin is not systemic and exhibits only localized penetration [3].

Plant Physiology Fungicide Uptake Translocation Kinetics

Azoxystrobin vs. Kresoxim-Methyl: Vapor Phase Activity and Internal Pathogen Control

Kresoxim-methyl possesses vapor phase activity and is highly effective against pathogens residing on plant surfaces such as Erysiphe graminis, but it undergoes rapid metabolism within leaf tissue and consequently exhibits poor efficacy against internally dwelling pathogens [1]. In contrast, azoxystrobin lacks vapor phase activity but demonstrates foliar uptake and xylem systemic movement, enabling superior curative control of pathogens living internally in plant tissue, including Puccinia spp. (rusts) and Stagonospora nodorum [1]. Protection against S. nodorum was effective for more than 22 days using a half rate of azoxystrobin, whereas a half rate of propiconazole provided only approximately 10 days of control [1].

Fungicide Biokinetics Vapor Activity Curative Efficacy

Azoxystrobin vs. Pyraclostrobin: Soil Persistence (DT₅₀) in Sugarcane Soil

In a controlled laboratory study measuring aerobic dissipation in mineral sugarcane soil from Louisiana, the dissipation half-life (DT₅₀) of azoxystrobin was determined to be 100 days, compared to 39 days for pyraclostrobin under identical conditions [1]. The study evaluated multiple kinetic models (SFO, FOMC, DFOP, HS) and characterized azoxystrobin as having medium to long persistence in soil [1].

Soil Dissipation Environmental Fate Persistence

Azoxystrobin vs. Pyraclostrobin: Field Control Efficacy on Rice False Smut (Ustilaginoidea virens)

In field assays evaluating control of rice false smut caused by Ustilaginoidea virens, pyraclostrobin demonstrated superior control efficacy compared to azoxystrobin. Pyraclostrobin achieved control efficacy ranging from 81.5% to 95.5% across three rice varieties, whereas azoxystrobin decreased the disease index by 64.1% to 69.2% under identical field conditions [1]. In vitro baseline sensitivity testing of 179 isolates yielded mean EC₅₀ values of 0.203 ± 0.012 μg/mL for azoxystrobin and 0.079 ± 0.006 μg/mL for pyraclostrobin, indicating approximately 2.6-fold higher intrinsic potency for pyraclostrobin against this pathogen [1].

Rice Pathology Field Efficacy Disease Control

Azoxystrobin (CAS 131860-33-8): Evidence-Based Application Scenarios for Research and Industrial Procurement


Root and Stem-Base Disease Control Requiring Xylem Systemic Redistribution

Azoxystrobin's demonstrated xylem systemic mobility and capacity for transport via both anion and cation channels [1] make it suitable for research protocols involving root and stem-base pathogens where fungicide redistribution from the application site to the infection court is essential. This includes furrow or soil applications targeting Rhizoctonia solani (potato black scurf, stem canker) and other soilborne pathogens, where non-systemic strobilurins like pyraclostrobin show limited efficacy due to localization at the application point [2].

Broad-Spectrum Preventive Programs Across Multiple Fungal Classes

Azoxystrobin exhibits activity against Ascomycetes, Basidiomycetes, Deuteromycetes, and Oomycetes [3], supporting its use in multi-crop disease management programs where a single active ingredient must provide baseline protection across diverse pathogen classes. Its extended protection interval (>22 days at half rate against S. nodorum) [3] makes it appropriate for studies requiring reduced application frequency.

Soil Ecotoxicology Studies Requiring Lower Non-Target Organism Impact

For research involving soil applications where non-target organism safety is a primary consideration, azoxystrobin's substantially lower acute toxicity to soil organisms (LC₅₀ ≥150 mg/kg vs. 4.26 mg/kg for pyraclostrobin and 2.34 mg/kg for trifloxystrobin in Enchytraeus crypticus) [4] positions it as a preferential candidate over other QoI fungicides.

Generic Procurement Following Global Patent Expiry

With the expiry of Syngenta's core azoxystrobin patents, generic manufacturing capacity has expanded significantly, particularly from Chinese and Indian suppliers, driving cost efficiencies [5]. As of October 2024, China had 75 active azoxystrobin technical material registrations and 635 formulation registrations, with EU approval extended to May 31, 2027 [6]. This mature supply landscape supports cost-sensitive procurement for large-scale research or industrial formulation applications.

Technical Documentation Hub

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